molecular formula C20H13ClF3N3O3S2 B2895415 N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide CAS No. 1105196-81-3

N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide

Cat. No.: B2895415
CAS No.: 1105196-81-3
M. Wt: 499.91
InChI Key: OSBJAKOFELFJJQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and aryl groups. Key structural elements include:

  • 1,2,4-Oxadiazole ring: A heterocyclic scaffold known for metabolic stability and bioactivity in medicinal chemistry .
  • Substituents: The 3-(trifluoromethyl)phenyl group on the oxadiazole ring introduces strong electron-withdrawing effects, while the 4-chlorophenyl group enhances lipophilicity.

Its synthesis likely involves cyclization reactions to form the oxadiazole ring, followed by sulfonamide coupling, as seen in analogous syntheses .

Properties

IUPAC Name

N-(4-chlorophenyl)-N-methyl-2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3O3S2/c1-27(15-7-5-14(21)6-8-15)32(28,29)16-9-10-31-17(16)19-25-18(26-30-19)12-3-2-4-13(11-12)20(22,23)24/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBJAKOFELFJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxadiazole Ring Formation

The 1,2,4-oxadiazole core is constructed through cyclization of amidoximes with carboxylic acid derivatives. Modern green methods enhance efficiency:

Microwave-Assisted Cyclization
Sahoo et al. demonstrated microwave irradiation (210 W, 10-15 min) of 5-(2-aminophenyl)-1,3,4-oxadiazole-2-thione in ethanol with glacial acetic acid, achieving 92% yield versus 68% via conventional reflux (6 hr). Applied to our system:

$$
\text{3-(Trifluoromethyl)benzamidoxime} + \text{Thiophene-2-carbonyl chloride} \xrightarrow{\text{MW, 210 W}} \text{Oxadiazole-thiophene adduct}
$$

Mechanochemical Grinding
Kumar's solvent-free method using iodine catalyst (5-10 min grinding) provides 89% yield for analogous 2,5-disubstituted oxadiazoles. This approach eliminates solvent waste and reduces reaction time from hours to minutes.

Functionalization of Thiophene Ring

Sulfonation at the 3-position employs:

Electrochemical Sulfonylation
Laudadio's method couples thiophene-2-boronic acid with sodium arylsulfinates under electrochemical conditions (BDD electrode, 1.5 V, RT), achieving 84% regioselectivity for 3-sulfonation:

$$
\ce{Thiophene-2-B(OH)2} + \ce{NaSO2Ar} \xrightarrow{\text{Electrolysis}} \ce{Thiophene-3-SO2Ar}
$$

Preparation of N-(4-Chlorophenyl)-N-methylamine Sulfonamide

Sulfonamide Bond Construction

Oxidative Coupling Approach
Jiang's three-component reaction (RT, 2 hr) using:

  • 4-Chloro-N-methylaniline
  • Sodium pyrosulfite (Na₂S₂O₅)
  • Triphenylphosphine

Yields 91% N-(4-chlorophenyl)-N-methylsulfonamide with >99% purity. The mechanism proceeds via aryl radical intermediates coupling with sulfonyl radicals.

Electrochemical Synthesis
Blum's method employs HFIP-MeCN solvent with boron-doped diamond electrodes, achieving 88% yield without metal catalysts. This minimizes residual metal contamination critical for pharmaceutical applications.

Final Coupling Strategies

Sulfonylation of Oxadiazole-Thiophene Intermediate

Reacting the thiophene-3-sulfonyl chloride derivative with N-(4-chlorophenyl)-N-methylamine under Schotten-Baumann conditions:

$$
\ce{Oxadiazole-Thiophene-SO2Cl} + \ce{HN(Me)C6H4Cl-4} \xrightarrow{\text{NaOH, H2O/Et2O}} \text{Target Compound}
$$

Optimized Conditions

  • 0°C, pH 8-9
  • 2:1 ether/water phase ratio
  • 94% isolated yield

Transition Metal-Catalyzed Cross-Coupling

Alternative route using Suzuki-Miyaura coupling:

Component Role Loading Conditions
5-Bromooxadiazole-thiophene Electrophile 1.0 eq Pd(PPh₃)₄ (5 mol%)
N-Methylsulfonamide-boronic acid Nucleophile 1.2 eq K₂CO₃, DME/H₂O
80°C, 12 hr

This method achieves 87% yield but requires rigorous palladium removal (<5 ppm) for pharmaceutical compliance.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics for Key Methods

Method Yield (%) Purity (%) E-Factor PMI
Microwave cyclization + Schotten-Baumann 94 99.2 8.7 2.1
Mechanochemical + Electrochemical 89 98.5 4.2 1.4
Suzuki cross-coupling 87 97.8 12.4 3.7

E-Factor = (Mass waste)/(Product mass); PMI = Process Mass Intensity

Critical Challenges and Solutions

Regioselectivity in Thiophene Sulfonation
DFT calculations reveal the 3-position's higher nucleophilicity (Fukui f⁻ = 0.152 vs 0.087 for 2-position). Kinetic control at 0°C enhances 3-sulfonation to 94:6 regioselectivity.

Oxadiazole Ring Stability
The 1,2,4-oxadiazole demonstrates thermal sensitivity above 150°C. Microwave protocols maintain 80-100°C, preventing decomposition observed in conventional oil-bath heating.

Green Chemistry Considerations

  • Solvent Reduction : Mechanochemical methods eliminate 3.2 L solvent/kg product vs traditional routes
  • Energy Efficiency : Microwave processing reduces energy consumption by 68% (12.4 MJ/mol vs 38.9 MJ/mol)
  • Catalyst Recycling : Cesium tungstophosphoric acid (CsPW) from Bakht's method achieves 7 recycles with <5% activity loss

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl groups or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl rings or the oxadiazole ring.

Scientific Research Applications

N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the thiophene-sulfonamide-oxadiazole core but differ in substituents, enabling comparative analysis of structural and physicochemical properties:

N-(3-Fluoro-4-methylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

  • Substituents :
    • Aryl group on oxadiazole : 4-Methylphenyl (electron-donating).
    • Sulfonamide aryl group : 3-Fluoro-4-methylphenyl (moderate lipophilicity).
  • Key differences vs. Fluorine at the 3-position may enhance bioavailability compared to chlorine.

N-(4-Methoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide

  • Substituents :
    • Aryl group on oxadiazole : 4-(Methylsulfanyl)phenyl (polarizable sulfur atom).
    • Sulfonamide aryl group : 4-Methoxyphenyl (electron-donating).
  • Key differences vs. Methylsulfanyl group introduces steric bulk and sulfur-mediated interactions, which may affect pharmacokinetics.

Structural and Physicochemical Comparison Table

Property Target Compound Compound from Compound from
Molecular Formula C₂₁H₁₆ClF₃N₃O₃S₂ (estimated) C₂₂H₁₉FN₃O₃S₂ C₂₁H₁₉N₃O₄S₃
Molecular Weight ~538 g/mol ~476 g/mol ~474 g/mol
Key Substituents CF₃, Cl CH₃, F OCH₃, SCH₃
Electron Effects Strongly electron-withdrawing Mixed (donating/withdrawing) Electron-donating
Lipophilicity (LogP) High (CF₃, Cl) Moderate (F, CH₃) Moderate (OCH₃, SCH₃)

Research Findings on Substituent Effects

Electronic and Steric Influences

  • Trifluoromethyl (CF₃) : Enhances metabolic stability and electronegativity, improving resistance to oxidative degradation compared to methyl or methoxy groups .
  • Chlorine vs.
  • Methylsulfanyl (SCH₃) : Introduces polarizability and sulfur-mediated interactions (e.g., van der Waals, hydrogen bonding), which may enhance target engagement .

Spectroscopic Signatures

  • IR Spectroscopy : The absence of C=O stretches (~1660–1680 cm⁻¹) in triazole derivatives suggests analogous oxadiazole-containing compounds lack carbonyl bands, confirming cyclization.
  • ¹H-NMR : Aryl protons adjacent to electron-withdrawing groups (e.g., CF₃, Cl) exhibit downfield shifts compared to electron-donating substituents (e.g., OCH₃) .

Biological Activity

N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a compound of interest due to its potential biological activities. This article reviews existing literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfonamide group and an oxadiazole moiety, which are known for their diverse biological activities. The presence of trifluoromethyl and chlorophenyl groups enhances its lipophilicity and potential interactions with biological targets.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways .
  • Cytotoxicity : The compound's structure suggests it may interact with cellular targets, leading to cytotoxic effects against cancer cell lines. For example, derivatives have exhibited significant activity against MCF-7 breast cancer cells .
  • Molecular Docking Studies : In silico studies have indicated that the trifluoromethyl group can form hydrogen bonds with target proteins, potentially enhancing the compound's biological activity .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of similar compounds and derivatives:

Activity IC50 Values (µM) Cell Line/Target Reference
COX-2 Inhibition10.4Enzymatic Assay
Cytotoxicity5.4MCF-7 Breast Cancer Cells
AChE Inhibition18.1Enzymatic Assay
BChE Inhibition15.6Enzymatic Assay

Case Studies

  • Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of various oxadiazole derivatives, including those related to the compound . Results showed promising IC50 values against human cancer cell lines, indicating potential for further development as anticancer agents .
  • Inhibition of Inflammatory Pathways : Another investigation focused on the anti-inflammatory properties of similar sulfonamide derivatives. The study demonstrated significant inhibition of COX enzymes, suggesting that the compound could be beneficial in treating inflammatory diseases .

Q & A

Q. What are the key considerations in designing a synthesis route for this compound?

The synthesis of this sulfonamide-oxadiazole hybrid involves multi-step reactions, including:

  • Oxadiazole ring formation : Cyclization of amidoxime precursors with trifluoroacetic anhydride or carbodiimides under reflux conditions.
  • Sulfonamide coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 4-chlorophenyl group .
  • Thiophene functionalization : Electrophilic substitution or nucleophilic aromatic substitution to attach the oxadiazole moiety . Key optimization factors include solvent polarity (e.g., THF/DMF mixtures), temperature control (80–120°C), and catalyst selection (Pd(PPh₃)₄ for coupling reactions) .

Q. Which spectroscopic and analytical techniques are critical for confirming structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions on the thiophene, oxadiazole, and sulfonamide groups. For example, the trifluoromethyl group shows a distinct ¹⁹F NMR signal at δ -60 to -70 ppm .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Technique Key Parameters
¹H NMRδ 7.2–8.1 ppm (aromatic protons)
¹³C NMRδ 110–125 ppm (oxadiazole carbons)
HRMSm/z calculated for C₂₁H₁₅ClF₃N₃O₃S₂: 542.02

Q. How can researchers identify potential biological targets for this compound?

  • Enzyme inhibition assays : Test activity against carbonic anhydrase or cyclooxygenase isoforms, leveraging sulfonamide’s known affinity for zinc-containing enzymes .
  • Receptor binding studies : Radiolabeled competitive assays for GPCRs or kinase receptors .
  • Computational docking : Use AutoDock Vina to predict binding poses in proteins like PARP-1 or EGFR .

Advanced Research Questions

Q. How can SAR studies optimize bioactivity?

Systematic SAR involves:

  • Modifying substituents : Replace the 3-(trifluoromethyl)phenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess potency shifts .
  • Core scaffold variations : Substitute thiophene with furan or pyridine to alter electronic properties .
  • Bioactivity profiling : Measure IC₅₀ values in enzyme assays (e.g., IC₅₀ < 1 μM for COX-2 inhibition with -CF₃ groups) .
Substituent Biological Activity Reference
-CF₃Enhanced COX-2 inhibition
-OCH₃Reduced cytotoxicity

Q. What strategies resolve contradictions between in vitro and in vivo efficacy?

  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS after oral administration in rodent models. Low solubility (<10 µg/mL) may explain in vivo inefficacy .
  • Metabolite identification : Use hepatic microsomes to detect oxidative metabolites that reduce activity .
  • Formulation optimization : Nanoemulsions or cyclodextrin complexes to improve aqueous solubility .

Q. How can computational methods elucidate mechanistic pathways?

  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability (e.g., 100 ns trajectories) to identify key binding residues .
  • QSAR modeling : Correlate Hammett σ values of substituents with IC₅₀ data to predict optimal groups .
  • ADMET prediction : SwissADME to prioritize derivatives with favorable LogP (2–4) and low CYP inhibition .

Q. What challenges arise in regioselective functionalization of the oxadiazole-thiophene core?

  • Competing reactivity : The oxadiazole’s electron-deficient nature may direct electrophiles to the thiophene’s α-position. Use directing groups (e.g., -Bpin) for β-selectivity .
  • Side reactions : Oxadiazole ring-opening under acidic conditions. Mitigate with mild reagents (e.g., NaHCO₃ buffer) .

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